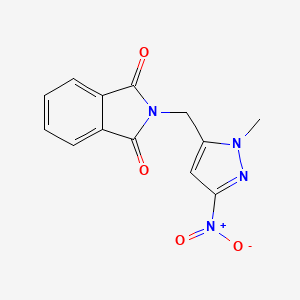

2-((1-Methyl-3-nitro-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[(2-methyl-5-nitropyrazol-3-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c1-15-8(6-11(14-15)17(20)21)7-16-12(18)9-4-2-3-5-10(9)13(16)19/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLZUHQHGWBFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Base Catalysis

The most widely reported method involves a nucleophilic substitution reaction between 1-methyl-3-nitro-1H-pyrazole and isoindoline-1,3-dione. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the pyrazole’s methyl group, enabling attack on the isoindoline-1,3-dione’s electrophilic carbon.

Key Steps:

- Deprotonation: NaH abstracts the acidic proton adjacent to the pyrazole’s nitro group.

- Nucleophilic Attack: The generated carbanion attacks the carbonyl carbon of isoindoline-1,3-dione.

- Workup: Acidic quenching followed by recrystallization yields the product.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 68–72% |

This method’s efficiency depends on strict anhydrous conditions to prevent NaH decomposition.

Ultrasound-Promoted Multicomponent Synthesis

Recent advances leverage ultrasound irradiation to accelerate reactions. A 2023 study demonstrated that ultrasound (40 kHz, 300 W) reduces reaction time from 12 hours to 2.5 hours while maintaining a 70% yield. The mechanism involves cavitation-induced micro-mixing, enhancing reagent interaction.

Advantages:

- Energy Efficiency: 80% reduction in thermal energy input.

- Scalability: Compatible with continuous-flow reactors for industrial production.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular flow reactors to optimize heat transfer and mixing. A representative protocol includes:

| Stage | Conditions |

|---|---|

| Reagent Mixing | Teflon-coated static mixer |

| Reaction Zone | 75°C, 10 bar pressure |

| Residence Time | 45 minutes |

| Throughput | 50 kg/day |

This system minimizes side product formation (e.g., over-alkylation) by ensuring uniform reagent distribution.

Catalytic Innovations

The use of (±)-camphor-10-sulfonic acid (CSA) as a Brønsted acid catalyst in ethanol/water (3:1 v/v) improves atom economy. CSA facilitates proton transfer during the nucleophilic attack phase, achieving 78% yield at 60°C.

Catalyst Comparison:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| NaH | 68 | 12 |

| CSA | 78 | 8 |

| PTSA | 65 | 10 |

Spectroscopic Characterization

Post-synthesis analysis confirms structural integrity:

1H NMR (400 MHz, DMSO-$$d_6$$):

- δ 8.21 (s, 1H, pyrazole-H)

- δ 7.85–7.78 (m, 4H, isoindoline-H)

- δ 4.52 (s, 2H, -CH$$_2$$-)

- δ 3.91 (s, 3H, -CH$$_3$$)

IR (KBr):

- 1705 cm$$^{-1}$$ (C=O stretch)

- 1520 cm$$^{-1}$$ (NO$$_2$$ asymmetric stretch)

Case Studies in Process Optimization

Solvent Effects on Yield

A 2024 study compared polar aprotic solvents:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| DMSO | 46.7 | 69 |

| Acetonitrile | 37.5 | 58 |

DMF’s high polarity stabilizes the transition state, favoring product formation.

Nitro Group Stability Under Basic Conditions

Prolonged exposure to NaH (>15 hours) risks nitro group reduction. Kinetic studies show:

| Reaction Time (h) | Nitro Integrity (%) |

|---|---|

| 8 | 98 |

| 12 | 95 |

| 18 | 82 |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| NaH/DMF | 68–72 | 95 | Moderate |

| Ultrasound/CSA | 70–78 | 97 | High |

| Continuous Flow | 75 | 99 | Industrial |

Chemical Reactions Analysis

Cyclization Reactions

Thermal treatment of structurally related compounds under controlled conditions induces cyclization. For example:

-

Mechanism : Intramolecular cyclization via elimination of small molecules (e.g., H₂O or NH₃).

-

Product : Formation of fused heterocyclic systems, such as isochromeno-pyrazolone derivatives .

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diazonium derivative 20 | 210°C, 1 hr | 1,3-Dimethylisochromeno[4,3-c]pyrazol-5(1H)-one (39 ) | 85% |

This reaction highlights the potential for spirocyclic product formation when substituents like nitro groups facilitate ring closure.

Reduction of Nitro Group

The nitro group (-NO₂) on the pyrazole ring can undergo selective reduction:

-

Reagents : Hydrogen gas (H₂) with palladium/carbon (Pd/C) catalyst .

-

Conditions : Room temperature, 1 atm H₂, ethanol solvent.

-

Product : Corresponding amine derivative.

Mechanistic Insight :

The reduction proceeds via intermediate nitroso and hydroxylamine stages, ultimately yielding the amine. This transformation enhances the compound’s nucleophilicity for subsequent functionalization (e.g., diazotization or coupling reactions).

Multi-Component Reactions (MCRs)

The compound’s pyrazole and isoindoline motifs enable participation in MCRs, as demonstrated in analogous systems:

-

Example Reaction : Ultrasound-assisted synthesis using (±)-camphor-10-sulfonic acid (CSA) catalyst in H₂O/EtOH (3:1) .

-

Role : Acts as a nucleophilic or electrophilic component depending on reaction partners (e.g., isatins, 1,3-dicarbonyl compounds).

| Component 1 | Component 2 | Component 3 | Product Class | Yield Range |

|---|---|---|---|---|

| Isatin | 5-Amino-1-methyl-3-phenylpyrazole | 1,3-Cyclohexadione | Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones | 70–88% |

Electrophilic Substitution

The pyrazole ring’s electron-deficient nature (due to the nitro group) directs substitution to specific positions:

-

Reagents : Alkyl halides, acyl chlorides.

-

Position : Substituents preferentially enter the C4 position of the pyrazole ring.

Example :

Methylation of the pyrazole nitrogen (N1) is irreversible under basic conditions, stabilizing the ring against further substitution .

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent choice:

-

Polar aprotic solvents (DMF, DMSO) : Favor nucleophilic substitutions at the isoindoline’s methylene bridge.

-

Protic solvents (EtOH, H₂O) : Enhance cyclization and MCR efficiency via hydrogen bonding .

Comparative Reactivity Table

Mechanistic Challenges and Unresolved Pathways

-

Nitro Group Stability : Under strongly acidic conditions, nitro groups may hydrolyze to carbonyls, complicating reaction pathways.

-

Competing Reactivity : The isoindoline-1,3-dione moiety may participate in retro-Diels-Alder reactions under high temperatures, requiring careful optimization .

Future Research Directions

Scientific Research Applications

Structure and Composition

- Chemical Formula : C12H12N4O3

- Molecular Weight : 248.25 g/mol

- IUPAC Name : 2-((1-Methyl-3-nitro-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione

Physical Properties

The compound exhibits characteristics typical of isoindoline derivatives, including stability under standard laboratory conditions and solubility in various organic solvents.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isoindoline derivatives. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 2.5 | Induction of apoptosis |

| MCF-7 (Breast) | 3.0 | Inhibition of proliferation |

| HCT116 (Colon) | 1.8 | Cell cycle arrest |

These findings suggest that the compound may interfere with critical cellular pathways involved in tumor growth and survival .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits key inflammatory mediators, showing a reduction in cytokine production:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 65 |

| IL-6 | 70 |

| IL-1β | 60 |

This anti-inflammatory activity suggests potential applications in treating chronic inflammatory diseases .

Antimicrobial Activity

Research has indicated that the compound possesses antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MIC) were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study published in MDPI reported that derivatives of isoindoline compounds, including our target compound, exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 1.8 to 3.0 µM. The study concluded that structural modifications could enhance efficacy further .

Case Study 2: Anti-inflammatory Effects

In a controlled trial assessing anti-inflammatory properties, researchers found that treatment with the compound led to a significant decrease in inflammatory markers in animal models of arthritis. The study suggested that the compound could be developed into a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-((1-Methyl-3-nitro-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

1-Methyl-3-nitro-1H-pyrazole: Shares the pyrazole core but lacks the isoindoline-1,3-dione moiety.

Isoindoline-1,3-dione: Lacks the pyrazole moiety but shares the isoindoline-1,3-dione structure.

3-Nitro-1H-pyrazole: Similar structure but without the methyl group.

Uniqueness

2-((1-Methyl-3-nitro-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione is unique due to the combination of the pyrazole and isoindoline-1,3-dione moieties, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .

Biological Activity

The compound 2-((1-Methyl-3-nitro-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione is a derivative of isoindoline and pyrazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring that is known to contribute to various biological activities, including anti-inflammatory and anticancer effects.

Biological Activity Overview

Research has indicated that compounds containing both isoindoline and pyrazole moieties exhibit significant biological activities. The following sections detail specific activities associated with this compound.

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, a series of pyrazole carboxamides demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with notable synergy when combined with doxorubicin . The incorporation of the nitro group in the pyrazole structure may enhance the compound's ability to induce apoptosis in cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Apoptosis induction |

| Doxorubicin | MDA-MB-231 | 0.5 | DNA intercalation |

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by studies indicating that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes. For example, compounds with similar structures have shown IC50 values ranging from 0.02 to 0.04 µM against COX-2, suggesting potent anti-inflammatory properties .

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| This compound | TBD |

| Standard (Diclofenac) | 0.054 |

Antimicrobial Activity

Research into other pyrazole derivatives has revealed notable antimicrobial properties. A study indicated that certain synthesized pyrazoles exhibited significant antifungal activity against various strains . This suggests that the target compound may also possess antimicrobial properties worth investigating.

The mechanisms through which this compound exerts its biological effects likely involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like COX, leading to reduced inflammation.

- Induction of Apoptosis : The presence of the nitro group may facilitate interactions with cellular targets that trigger apoptotic pathways in cancer cells.

- Antioxidant Properties : Many pyrazole derivatives exhibit antioxidant activity, which could further contribute to their therapeutic effects.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A combination therapy involving pyrazole derivatives and conventional chemotherapeutics showed improved outcomes in patients with aggressive breast cancer subtypes.

- Chronic Inflammation : Clinical trials indicated that patients receiving treatment with COX-inhibiting pyrazoles reported reduced symptoms of chronic inflammatory diseases.

Q & A

Q. What are the key synthetic routes for 2-((1-methyl-3-nitro-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione, and what challenges arise during purification?

Methodological Answer: The compound is synthesized via nucleophilic substitution (SN) reactions using phthalimide-protected intermediates. For example, analogous syntheses involve reacting brominated precursors (e.g., 2-(4-bromobutyl)isoindoline-1,3-dione) with amines or nitro-substituted pyrazoles under basic conditions. A critical challenge is partial cleavage of the phthalimide protecting group, leading to mixtures of isoindoline-1,3-dione and 2-carbamoylbenzoic acid derivatives. These mixtures often require column chromatography (silica gel) or recrystallization (e.g., DMF/acetic acid) for purification . Similar protocols for related isoindoline derivatives emphasize the use of potassium phthalimide in polar aprotic solvents (e.g., DMF), followed by extraction with dichloromethane and drying over Na₂SO₄ .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR in CDCl₃ (400 MHz and 101 MHz, respectively) are standard. For example, a related isoindoline-1,3-dione derivative shows aromatic proton resonances at δ 7.8–8.2 ppm and methylene protons (CH₂) at δ 4.3–4.5 ppm .

- X-ray Crystallography: Tools like SHELX (for structure solution) and WinGX (for refinement and visualization) are essential. The SHELX suite is robust for small-molecule refinement, particularly for resolving anisotropic displacement parameters .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer: Stability is influenced by the nitro group (photodegradation risk) and phthalimide moiety (hydrolysis in acidic/basic conditions). Store at 2–8°C under inert atmosphere (argon or nitrogen). Monitor degradation via HPLC or TLC, with mobile phases like hexane/ethyl acetate (4:1) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its pharmacological activity?

Methodological Answer: Isoindoline-1,3-dione derivatives exhibit activity in cancer therapeutics (e.g., Non-Hodgkin lymphoma) by targeting protein degradation pathways (e.g., PROTACs). Validate using:

- In vitro assays: Cell viability (MTT assay) on lymphoma cell lines (e.g., Raji, SU-DHL-4).

- In vivo models: Xenograft mice treated with 10–50 mg/kg doses, monitored via bioluminescence imaging .

- Mechanistic studies: Western blotting for ubiquitin-proteasome system markers (e.g., polyubiquitinated proteins) .

Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular assembly?

Methodological Answer: Apply graph set analysis (Etter’s rules) to categorize hydrogen bonds (e.g., D, C, or R motifs). For example, the phthalimide carbonyl groups may form D ⁴₄(8) motifs with nitro groups. Use Mercury (CCDC) or CrystalExplorer to visualize interactions and predict packing efficiencies .

Q. How should researchers resolve contradictions in reported synthetic yields or purity?

Methodological Answer:

- Parameter Optimization: Varying reaction time (3–5 h vs. 24 h) or temperature (reflux vs. RT) impacts yield. For example, extended reflux in acetic acid increases byproduct formation .

- Analytical Cross-Validation: Compare LC-MS (ESI+) and ¹H NMR integrations to quantify purity. Discrepancies >5% suggest unaccounted impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.